(3R)-Amino-1-methyl-piperidin-2-one hydrochloride
Overview
Description
(3R)-Amino-1-methyl-piperidin-2-one hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound’s unique structure and properties make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Amino-1-methyl-piperidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Chiral Resolution: The chiral center at the 3-position is introduced using chiral catalysts or resolving agents.
Methylation: The methyl group is introduced at the 1-position using methylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-Amino-1-methyl-piperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3R)-Amino-1-methyl-piperidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-Amino-1-methyl-piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Methylpiperidine hydrochloride: Similar in structure but lacks the amino group at the 3-position.
(3R)-3-Amino-1-methylpiperidine: Similar but not in hydrochloride form.
Uniqueness
(3R)-Amino-1-methyl-piperidin-2-one hydrochloride is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
(3R)-Amino-1-methyl-piperidin-2-one hydrochloride, also known by its CAS number 1951424-91-1, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methyl substitution on the piperidine ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₆H₁₃ClN₂O
- Molecular Weight : 164.63 g/mol
- Structural Characteristics : The compound features a piperidine ring with an amino group at the 3-position and a methyl group at the 1-position, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, research on various piperidine compounds has shown promising antibacterial and antifungal activities against a range of pathogens.
Pathogen | Activity | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | Inhibition | 0.0039 |
Escherichia coli | Inhibition | 0.025 |
Candida albicans | Moderate activity | 3.125 - 100 |
The minimum inhibitory concentration (MIC) values suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
2. Neurological Effects
Piperidine derivatives are often investigated for their effects on the central nervous system (CNS). Studies have shown that these compounds can interact with neurotransmitter systems, potentially influencing mood and cognition.
- Mechanism of Action : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This could position it as a candidate for treating conditions such as anxiety and depression .
3. Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways, often involving the functionalization of piperidine rings. Research has focused on optimizing these synthetic routes to enhance yield and purity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of synthesized piperidine derivatives, including this compound, demonstrating significant inhibition against S. aureus and E. coli with rapid bactericidal effects .
- CNS Activity : Another investigation into the neuropharmacological effects of piperidine derivatives revealed that compounds similar to this compound exhibited anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders .
Properties
IUPAC Name |
(3R)-3-amino-1-methylpiperidin-2-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUWUTGRVZJMSM-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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